![molecular formula C7H10O7 B7970192 Methyl citrate](/img/structure/B7970192.png)
Methyl citrate
Overview
Description
Methyl citrate is a carbonyl compound with the molecular formula C7H10O7 It is known for its unique structure, which includes both hydroxy and methoxy functional groups
Preparation Methods
The synthesis of Methyl citrate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the esterification of butanedioic acid derivatives followed by hydrolysis to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Significance
Methyl citrate is primarily involved in the metabolism of propionate, a short-chain fatty acid that can accumulate in certain metabolic disorders. It is synthesized from propionyl-CoA and oxaloacetate through the action of citrate synthase. The formation of this compound is crucial for detoxifying propionyl-CoA, which can be toxic at elevated levels.
Enzymatic Interactions
This compound has been shown to inhibit several key enzymes involved in the citric acid cycle:
- Citrate Synthase : Inhibits the enzyme, affecting energy production.
- Aconitase : Competitive inhibition observed.
- Isocitrate Dehydrogenase : Both NAD+- and NADP+-linked forms are inhibited by this compound .
These interactions highlight the compound's role in regulating metabolic pathways, particularly in conditions like propionic acidemia and methylmalonic aciduria.
Clinical Applications
This compound's role as a biomarker for certain metabolic disorders has led to its application in clinical diagnostics.
Diagnostic Tool
This compound levels are measured in dried blood spots (DBS) to monitor conditions such as:
- Propionic Acidemia (PA) : Elevated levels of this compound are indicative of this disorder, helping in early diagnosis and management .
- Methylmalonic Acidemia (MMA) : Similar monitoring is applicable for patients with MMA, where this compound serves as a metabolic marker .
The quantification of this compound, along with other metabolites like methylmalonic acid and homocysteine, is performed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and specificity in diagnostics .
Industrial Applications
Beyond clinical use, this compound has potential applications in various industries.
Pharmaceutical Industry
This compound can be explored as a:
- Pharmaceutical excipient : Its properties may enhance drug solubility and stability.
- Active pharmaceutical ingredient (API) : Research into its effects on metabolic pathways could lead to new therapeutic agents targeting metabolic disorders.
Food Industry
In food science, this compound may serve as a:
- Food additive : Its ability to act as a preservative or flavor enhancer could be beneficial in food formulations.
Case Studies
Several studies have documented the implications of this compound in clinical settings:
Mechanism of Action
The mechanism of action of Methyl citrate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Methyl citrate can be compared with other similar compounds, such as:
Butanedioic acid derivatives: These compounds share a similar backbone but differ in their functional groups.
Hydroxy acids: Compounds like malic acid and citric acid have similar hydroxy and carboxylic acid groups but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl citrate, a compound involved in several metabolic pathways, particularly the methylcitrate cycle, has garnered attention for its biological activity, especially in the context of pathogenic bacteria and fungi. This article delves into the biological significance of this compound, focusing on its role in metabolism, potential as a therapeutic target, and associated case studies.
1. Methylcitrate Cycle Overview
The methylcitrate cycle is crucial for the metabolism of propionyl-CoA, which is derived from the β-oxidation of odd-chain fatty acids. The cycle converts propionyl-CoA into pyruvate, linking it to gluconeogenesis and energy production. Key enzymes involved include methylcitrate synthase (MCS) and methylcitrate dehydratase (MCD), which facilitate the conversion of substrates within this pathway.
2.1 Role in Pathogenicity
Research has demonstrated that the methylcitrate cycle is essential for the survival of Mycobacterium tuberculosis (Mtb) under fatty acid-rich conditions. The deletion of isocitrate lyases (ICLs), which are bifunctional enzymes involved in both the methylcitrate cycle and the glyoxylate cycle, leads to significant attenuation of Mtb's virulence. Specifically, ICL-deficient strains exhibit impaired growth on propionate and acetate due to disrupted metabolic pathways that affect membrane potential and intracellular pH .
2.2 Inhibition Studies
Recent studies have identified inhibitors targeting MCS that induce proteolytic activity and metabolic shifts in pathogenic fungi such as Paracoccidioides brasiliensis. The compound ZINC08964784 was shown to enhance pyruvate excretion and lipid degradation in treated cells, indicating a potential therapeutic avenue for antifungal strategies .
3.1 Mycobacterium tuberculosis
A study investigating the role of the methylcitrate cycle in Mtb found that strains lacking both MCS and MCD could not grow on propionate media, either in vitro or within macrophages . This highlights the cycle's critical role in bacterial metabolism and pathogenicity.
3.2 Fungal Pathogens
Inhibition of MCS in P. brasiliensis resulted in significant changes to protein expression profiles, with alterations observed in over 260 proteins following treatment with ZINC08964784 . This underscores the compound's impact on cellular functions and its potential as a target for antifungal drug development.
4. Research Findings Summary Table
5.
The biological activity of this compound is pivotal in various metabolic pathways, especially concerning pathogenic microorganisms like Mycobacterium tuberculosis and Paracoccidioides brasiliensis. Its role in energy production and pathogenicity presents opportunities for therapeutic interventions targeting these metabolic pathways. Continued research into the methylcitrate cycle may yield novel strategies for combating infections caused by these pathogens.
6. Future Perspectives
Further investigations are warranted to explore the full scope of this compound's biological activities across different organisms. Understanding its mechanisms can lead to innovative treatments against bacterial and fungal infections while providing insights into metabolic regulation.
Properties
IUPAC Name |
2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUUOJFXIMELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26163-61-1 | |
Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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